molecular formula C8H6FIO2 B578085 2-(5-Fluoro-2-iodophenyl)acetic acid CAS No. 1261862-94-5

2-(5-Fluoro-2-iodophenyl)acetic acid

Cat. No.: B578085
CAS No.: 1261862-94-5
M. Wt: 280.037
InChI Key: OBEXNSZMGOLBIU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of acetic acid where the hydrogen atoms are substituted by fluorine and iodine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-iodophenyl)acetic acid typically involves the iodination and fluorination of phenylacetic acid derivatives. One common method involves the reaction of 2-iodobenzyl cyanide with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

For industrial production, the process may involve the use of more scalable and efficient methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also focus on minimizing the use of hazardous reagents and improving the overall safety and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

    Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products Formed

    Substituted Phenylacetic Acids: Formed through substitution reactions.

    Alcohols and Ketones: Formed through reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(5-Fluoro-2-iodophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetic Acid: Similar in structure but lacks the fluorine atom.

    5-Fluoro-2-iodobenzoic Acid: Similar but with a different functional group attached to the phenyl ring.

    2-Fluoro-2-(4-iodophenyl)acetic Acid: Similar but with different substitution patterns

Uniqueness

2-(5-Fluoro-2-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(5-fluoro-2-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXNSZMGOLBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721438
Record name (5-Fluoro-2-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-94-5
Record name (5-Fluoro-2-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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